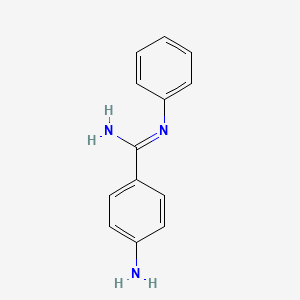![molecular formula C10H13N3O2S B6600708 tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate CAS No. 1056983-22-2](/img/structure/B6600708.png)
tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate (TBC) is an organic compound that has been widely studied for its potential applications in medicinal and scientific research. TBC is a powerful inhibitor of cyclooxygenase (COX)-2, an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. It has been used in numerous studies to investigate the role of COX-2 in inflammation and other biological processes. TBC has also been used in the synthesis of various compounds, including drugs, and in the development of new materials.
Scientific Research Applications
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has been used in numerous scientific research studies. It has been used to investigate the role of COX-2 in inflammation and other biological processes. It has also been used to study the effects of drugs on cyclooxygenase activity and to investigate the role of COX-2 in cancer cell growth. Additionally, this compound has been used in the synthesis of various compounds, including drugs, and in the development of new materials.
Mechanism of Action
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate works by inhibiting the activity of cyclooxygenase (COX)-2, an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. It binds to the active site of the enzyme, blocking its activity and preventing the formation of prostaglandins. This inhibition of COX-2 activity leads to a decrease in inflammation and other related symptoms.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory properties. It has been used in numerous studies to investigate the role of COX-2 in inflammation and other biological processes. Additionally, this compound has been used to study the effects of drugs on cyclooxygenase activity and to investigate the role of COX-2 in cancer cell growth.
Advantages and Limitations for Lab Experiments
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has several advantages for use in laboratory experiments. It is a potent inhibitor of COX-2, making it useful for studying the role of the enzyme in inflammation and other biological processes. Additionally, it is relatively easy to synthesize, making it a convenient and cost-effective choice for laboratory experiments. However, this compound is not suitable for use in clinical trials as it has not been approved for use in humans.
Future Directions
There are numerous potential future directions for research involving tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate. These include further investigation of the role of COX-2 in inflammation and other biological processes, as well as the development of new compounds and materials based on the compound. Additionally, research could be conducted into the potential therapeutic benefits of this compound and its use in clinical trials. Finally, research could be conducted into the potential toxic effects of this compound and its use in laboratory experiments.
Synthesis Methods
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate can be synthesized through a variety of methods. One method involves the reaction of tert-butyl isocyanate with 1-chloro-2-methyl-1,3-thiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction results in the formation of this compound.
properties
IUPAC Name |
tert-butyl N-imidazo[2,1-b][1,3]thiazol-6-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)12-7-6-13-4-5-16-8(13)11-7/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRCZDUHDIVYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=CSC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)


![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)

![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)

![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
